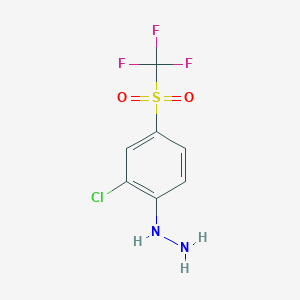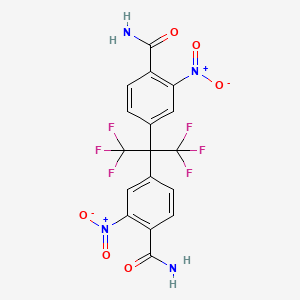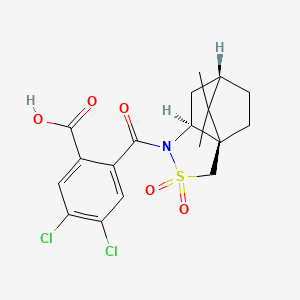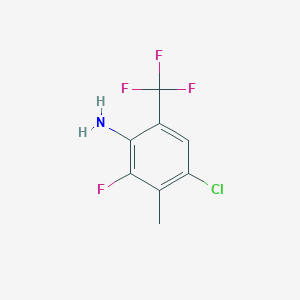![molecular formula C11H19NO3 B6355861 t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate CAS No. 1803033-61-5](/img/structure/B6355861.png)
t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is a chemical compound with diverse applications in scientific research. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
Carbamates, such as t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, can be synthesized by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is C11H19NO3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
T-Butyl N-[(1S)-3-oxocyclohexyl]carbamate is a solid at 20°C . Its molecular weight is 117.15 .Wissenschaftliche Forschungsanwendungen
Metabolic Stability and Design of Carbamates
The metabolic stability of carbamates, including compounds like t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, is crucial in their design as drugs or prodrugs. A study compiled reliable data on the metabolic hydrolysis of medicinal carbamates, revealing a trend where metabolic stability increases with certain molecular structures. This insight is valuable in designing carbamates with desired metabolic properties (Vacondio, Silva, Mor, & Testa, 2010).
Non-Phosgene Synthesis of N-substituted Carbamates
Research on the synthesis of N-substituted carbamates, such as t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, without using phosgene has advanced significantly. Non-phosgene methods employing CO, dimethyl carbonate, CO2, and alkyl carbamates as carbonyl reagents have been explored. These methods are aligned with green chemistry principles, highlighting the industrial and environmental benefits of such synthetic routes (Shang Jianpen, 2014).
Bioseparation Processes Using Three-phase Partitioning
Three-phase partitioning (TPP) is an innovative, non-chromatographic bioseparation technology that has seen application in the extraction, separation, and purification of bioactive molecules, potentially including derivatives of t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate. TPP is praised for its rapid, green, efficient, economical, and scalable approach, indicating its potential in food, cosmetics, and medicine applications (Yan et al., 2018).
Application in Vaccine Delivery
Trimethyl chitosan (TMC), a derivative of chitosan, has been explored for its adjuvant potential in vaccine delivery, indicating a broader scope of application for carbamate derivatives in pharmaceuticals. The research underlines the importance of natural carbohydrate polysaccharides, including potentially carbamate-functionalized materials, in developing adjuvants due to their bioavailability, non-toxicity, biodegradability, and immunostimulating ability (Malik et al., 2018).
Wirkmechanismus
Target of Action
Tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, also known as TERT-BUTYL (S)-(3-OXOCYCLOHEXYL)CARBAMATE, is a type of carbamate ester
Mode of Action
It’s known that carbamate esters, in general, can interact with their targets through the formation of covalent bonds . This compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It’s known that carbamate esters can affect various biochemical pathways depending on their specific targets .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)





